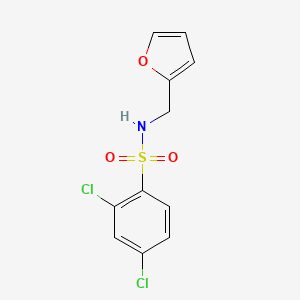

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

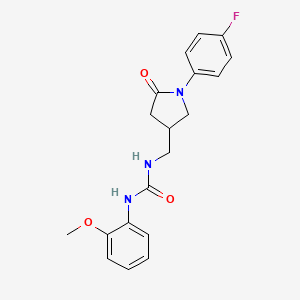

Vue d'ensemble

Description

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H9Cl2NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The linear formula of this compound is C11H9Cl2NO3S . Its molecular weight is 270.117 .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 442.0±55.0 °C . Its predicted density is 1.476±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 9.47±0.50 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Gold(I)-Catalyzed Cascade Reactions: A study by Wang et al. (2014) demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, enriching gold carbenoid chemistry (Wang et al., 2014).

- Structural Studies of Benzenesulfonamide: Bats et al. (2001) investigated the crystal structures of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, focusing on intermolecular interactions (Bats et al., 2001).

Biomedical Applications

- Chemosensing Probe for Sn2+ Detection: Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe for selectively detecting Sn2+ in aqueous solutions, with potential for bioimaging applications (Ravichandiran et al., 2020).

- Antimicrobial Activity: El-Gaby et al. (2018) synthesized a series of benzenesulfonamides with antimicrobial properties, highlighting their potential in combating infections (El-Gaby et al., 2018).

- Anticancer Activity: Kumar et al. (2015) evaluated benzenesulfonamide hybrid molecules for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2015).

Chemical Transformations and Mining

- Mining the Chemical Space: Fülöpová and Soural (2015) reviewed the applications of polymer-supported benzenesulfonamides in chemical transformations, underscoring their versatility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition: Gul et al. (2016) synthesized hydrazinyl benzenesulfonamides, assessing their inhibitory effects on human carbonic anhydrases, an important target in pharmacology (Gul et al., 2016).

Further Research Applications

- Oxidation Studies: Angadi and Tuwar (2010) investigated the kinetics of fursemide oxidation by diperiodatocuprate(III) in alkaline medium, providing insights into reaction mechanisms and kinetics (Angadi & Tuwar, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCRSULUCSWBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333018 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332020-73-2 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)